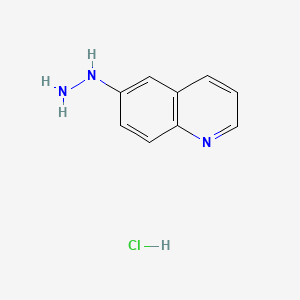

6-Hydrazinylquinoline hydrochloride

Description

6-Hydrazinylquinoline hydrochloride (CAS: 103755-52-8) is a quinoline derivative with the molecular formula C₉H₁₁Cl₂N₃ and a molecular weight of 245.12 g/mol. It is commonly available as a dihydrochloride salt with a purity of ≥95% (industrial grade) . Applications include its use as an intermediate in pharmaceutical synthesis, agrochemicals, and bioactive compound libraries .

Properties

IUPAC Name |

quinolin-6-ylhydrazine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3.ClH/c10-12-8-3-4-9-7(6-8)2-1-5-11-9;/h1-6,12H,10H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYTZOVRQMIGNHZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2)NN)N=C1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

120209-22-5, 103755-52-8 | |

| Record name | Quinoline, 6-hydrazinyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=120209-22-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Quinoline, 6-hydrazinyl-, hydrochloride (1:2) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=103755-52-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Molecular Weight |

195.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

6-Hydrazinylquinoline hydrochloride is a synthetic compound derived from quinoline, featuring a hydrazine group attached to the sixth position of the quinoline ring system. It is valued for its potential biological activities, making it suitable for applications in medicinal and synthetic organic chemistry.

Scientific Research Applications

6-Hydrazinylquinoline hydrochloride is used in scientific research for medicinal chemistry, bioanalytical techniques, and chemical synthesis. Due to the electron-rich nature of its nitrogen atoms, the compound can participate in various chemical reactions, making it reactive towards electrophiles.

As a Building Block

- Synthesis : It serves as a building block for synthesizing complex organic molecules.

- Reactions : 6-Hydrazinylquinoline hydrochloride can undergo oxidation, reduction, and substitution reactions.

- Oxidation : Oxidation can form quinoline derivatives, with common oxidizing agents including potassium permanganate and hydrogen peroxide.

- Reduction : Reduction reactions can convert it into different hydrazine derivatives, using reducing agents such as sodium borohydride and lithium aluminum hydride.

- Substitution : Various nucleophiles can be used for substitution reactions, depending on the desired product.

Medicinal Chemistry Applications

- Pharmaceutical intermediate : It is used as an intermediate in the synthesis of pharmaceutical compounds.

- Biological activities : The hydrazide-hydrazone moiety, when used with a quinoline system, has shown antimicrobial, antimycobacterial, anti-tubercular, anticonvulsant, and cytotoxic activity .

- Mechanism of action : The compound can act as an inhibitor or activator of specific enzymes and receptors. It can also modulate signal transduction pathways, leading to various biological effects.

- Anti-cancer activity : The anticancer activity of quinoline-based compounds is exerted through mechanisms such as apoptosis, inhibition of angiogenesis, receptor inhibition, and DNA intercalation .

Bioanalytical Techniques

- Detection and quantification : It is employed in bioanalytical methods for detecting and quantifying biological molecules.

6-Hydrazinylquinoline hydrochloride has diverse biological activities, including anticancer, antimicrobial, and antimalarial properties.

Anticancer Activity

- Hydrazinylquinolines have been tested for cytotoxic effects on breast cancer cell lines, with certain modifications enhancing their potency compared to standard treatments.

- Novel quinoline hydrazides warrant further investigation as potential anti-cancer agents, particularly for the treatment of neuroblastoma .

Antimicrobial Efficacy

- Hydrazinylquinolines have been synthesized and tested against multi-drug resistant bacterial strains, yielding promising results.

Antimalarial Activity

- This compound has shown promise in antimalarial applications.

Cancer Treatment

- Hydrazone derivatives were tested for their cytotoxic effects on breast cancer cell lines, showing that certain modifications significantly enhanced their potency compared to standard treatments.

- At a concentration of 10 μM, compound 16 reduced MRC-5 and WI-38 cell viability by only 10% and 5% respectively, while 17 reduced cell viability by about 30% in the two normal lung fibroblast cell lines .

Antimicrobial Efficacy

- In an investigation into new antimicrobial agents, several hydrazinylquinolines were synthesized and tested against multi-drug resistant bacterial strains, yielding promising results that support further development in clinical settings.

Comparison with Similar Compounds

Structural and Physicochemical Properties

Stability and Handling Considerations

- 6-Hydrazinylquinoline Dihydrochloride: Requires storage in a dry, sealed environment to prevent hydrolysis of the hydrazine group .

- 6-Chloro-4-hydrazino-2-methylquinoline Hydrochloride: Stable under inert gas; incompatible with strong oxidizing agents due to the chloro substituent .

- 4-Hydrazino-6-methylquinoline Hydrochloride: Hygroscopic; must be handled under nitrogen to avoid degradation .

Q & A

Q. What are the recommended analytical methods for confirming the purity of 6-Hydrazinylquinoline hydrochloride?

- Methodology : High-Performance Liquid Chromatography (HPLC) with UV detection is widely used. Prepare a sample solution in methanol (0.1 mg/mL), filter through a 0.45 μm membrane, and inject into a C18 column. Use a mobile phase of acetonitrile:water (70:30, v/v) with 0.1% trifluoroacetic acid. Compare retention times and peak areas against a certified reference standard .

- Validation : Ensure system suitability by testing precision (RSD < 2%) and resolution (>1.5) between adjacent peaks .

Q. How should researchers safely handle and store 6-Hydrazinylquinoline hydrochloride?

- Safety Protocols : Use nitrile gloves (tested to JIS T 8116 standards) and safety goggles (JIS T 8147) to avoid skin/eye contact. Work in a fume hood with local exhaust ventilation to minimize inhalation risks .

- Storage : Store in airtight containers at 2–8°C, protected from light and moisture. Monitor stability via periodic HPLC analysis to detect degradation products (e.g., quinoline derivatives) .

Q. What spectroscopic techniques are suitable for structural characterization?

- Techniques :

- NMR : Use H and C NMR in DMSO-d6 to confirm hydrazinyl and quinoline moieties. Key signals: δ 8.9 ppm (quinoline H-2), δ 4.2 ppm (hydrazinyl NH) .

- Mass Spectrometry : ESI-MS in positive ion mode should show [M+H] at m/z 191.1 (free base) and a chloride adduct .

Advanced Research Questions

Q. How can researchers optimize synthetic yields of 6-Hydrazinylquinoline hydrochloride?

- Experimental Design : Apply a factorial design to test variables: reaction temperature (60–100°C), hydrazine molar equivalents (1.2–2.0), and reaction time (12–24 hrs). Use response surface methodology (RSM) to identify optimal conditions .

- Troubleshooting : Low yields (<50%) may result from incomplete quinoline ring activation. Introduce catalytic p-toluenesulfonic acid (5 mol%) to enhance hydrazine nucleophilicity .

Q. How should contradictory solubility data be resolved in formulation studies?

- Data Analysis : If solubility in water (reported as 10–15 mg/mL) conflicts with experimental results (e.g., 5 mg/mL), validate via nephelometric titration. Prepare saturated solutions at 25°C, filter, and quantify dissolved compound gravimetrically. Cross-check with UV-Vis absorbance at λmax 270 nm .

- Mitigation : Adjust pH (e.g., 2.0 with HCl) or use co-solvents (e.g., 10% PEG-400) to enhance solubility for in vitro assays .

Q. What strategies mitigate interference from degradation products in bioanalytical assays?

- Chromatographic Solutions : Use a gradient HPLC method (e.g., 10–90% acetonitrile over 20 mins) to separate 6-Hydrazinylquinoline from hydrazine byproducts. Confirm via LC-MS/MS with MRM transitions specific to the parent compound .

- Validation : Conduct forced degradation studies (heat, light, acid/alkali) to identify stability-indicating parameters .

Methodological Frameworks for Research Design

Q. How can the PICO framework guide pharmacological studies on this compound?

- Application :

- Population : In vitro cancer cell lines (e.g., A549 lung carcinoma).

- Intervention : Dose-dependent exposure (1–100 μM) to 6-Hydrazinylquinoline hydrochloride.

- Comparison : Positive controls (e.g., cisplatin) and vehicle-only controls.

- Outcome : IC50 values via MTT assay, apoptosis markers (caspase-3 activation) .

Q. What are the ethical considerations for in vivo toxicity studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.